molecular formula C14H23NO B1504825 3-Amino-2,6-di-tert-butylphenol CAS No. 400629-10-9

3-Amino-2,6-di-tert-butylphenol

Cat. No.: B1504825
CAS No.: 400629-10-9
M. Wt: 221.34 g/mol
InChI Key: VCARCUTZCGGQOM-UHFFFAOYSA-N
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Description

3-Amino-2,6-di-tert-butylphenol (CAS RN: 400629-10-9) is a sterically hindered phenolic compound of significant research interest due to its potential as a versatile chemical building block and its inherent antioxidant properties. The molecular formula is C14H23NO, with a molecular weight of 221.34 g/mol . This compound belongs to the class of tert-butyl phenolic antioxidants (TBP-AOs), which are characterized by the presence of bulky tert-butyl groups attached to a phenol ring. These groups provide significant steric hindrance, which stabilizes the molecule and enhances its effectiveness as an antioxidant by protecting the phenolic hydroxyl group from rapid oxidation . The electron-donating nature of the tert-butyl groups increases the electron density on the aromatic ring, improving the compound's ability to neutralize free radicals and interrupt oxidative chain reactions . Researchers investigate such sterically hindered aminophenols for their potential application in the synthesis of more complex molecules, including hydrazone derivatives, which have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LO) . The 5-LO enzyme plays a key role in the biosynthesis of leukotrienes, which are mediators in inflammatory diseases, making this research area particularly valuable for pharmaceutical development . As a specialty chemical, this compound is for Research Use Only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

3-amino-2,6-ditert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-13(2,3)9-7-8-10(15)11(12(9)16)14(4,5)6/h7-8,16H,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCARCUTZCGGQOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)N)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679923
Record name 3-Amino-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400629-10-9
Record name 3-Amino-2,6-di-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization Chemistry and Molecular Functionalization of 3 Amino 2,6 Di Tert Butylphenol Scaffolds

Synthesis of Schiff Bases and Imine Derivatives from the Amino Functionality

The primary amino group of 3-amino-2,6-di-tert-butylphenol serves as a key handle for the synthesis of a wide array of imine derivatives, commonly known as Schiff bases. These compounds are typically formed through the condensation reaction with aldehydes or ketones.

Condensation Reactions with Aldehydes and Ketones

The reaction of this compound with various aldehydes and ketones under appropriate conditions leads to the formation of the corresponding Schiff bases. This condensation reaction typically involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine. A variety of solvents and catalysts can be employed to facilitate this transformation, with the choice often depending on the reactivity of the carbonyl compound. For instance, the condensation of aminophenols with substituted benzaldehydes can be achieved under reflux conditions to afford the corresponding Schiff bases in moderate to good yields. nih.gov More contemporary and efficient methods, such as sonochemical synthesis, have been shown to produce Schiff bases from aminotriazoles and aromatic aldehydes in excellent yields within minutes. nih.gov

Aldehyde/Ketone ReactantResulting Schiff BaseReaction ConditionsYield (%)Reference
Substituted BenzaldehydesN-(substituted-benzylidene)-3-amino-2,6-di-tert-butylphenolsRefluxModerate to Good nih.gov
Aromatic AldehydesN-(arylmethylene)-3-amino-2,6-di-tert-butylphenolsUltrasound, MethanolExcellent nih.gov

Influence of Steric and Electronic Factors on Imine Formation

The formation of imines from this compound is significantly influenced by both steric and electronic factors. The two bulky tert-butyl groups flanking the phenolic hydroxyl group create a sterically hindered environment around the amino group. This steric bulk can affect the rate and equilibrium of the imine formation.

Steric Factors: The large tert-butyl groups can sterically hinder the approach of bulky aldehydes or ketones to the amino group, potentially leading to slower reaction rates or lower yields compared to less hindered anilines. The stability of the resulting imine can also be affected, with the steric strain potentially influencing the geometry and conformation of the C=N bond. In some cases, this steric hindrance can be advantageous, preventing undesired side reactions or polymerization.

Electronic Factors: The electronic nature of the substituents on the aldehyde or ketone reactant also plays a crucial role. Electron-withdrawing groups on the aromatic ring of a benzaldehyde (B42025) derivative can enhance the electrophilicity of the carbonyl carbon, thereby facilitating the initial nucleophilic attack by the amino group. Conversely, electron-donating groups may decrease the reactivity of the carbonyl compound. The electronic properties of the aminophenol itself, with the electron-donating hydroxyl and amino groups, influence the nucleophilicity of the nitrogen atom.

N-Acylation and Other Nitrogen-Centered Modifications

The amino group of this compound can be readily acylated to form the corresponding amides. This is a common transformation that allows for the introduction of a wide variety of functional groups. N-acylation is typically achieved by reacting the aminophenol with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. google.com

The synthesis of sterically hindered N-acylated amino acids has been successfully achieved through the addition of organometallic reagents to N-carboxyanhydrides (NCAs), a process that can tolerate a wide variety of functional groups and allows for the synthesis of amides that are not easily accessible through traditional acylation methods. researchgate.net This suggests that similar strategies could be employed for the N-acylation of the sterically hindered this compound.

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound offers another site for molecular functionalization, primarily through etherification and esterification reactions.

Etherification: The synthesis of ether derivatives can be accomplished via Williamson ether synthesis, where the phenoxide, generated by treating the phenol (B47542) with a base, reacts with an alkyl halide. The steric hindrance from the adjacent tert-butyl groups can influence the choice of base and reaction conditions, often requiring stronger bases or more forcing conditions compared to unhindered phenols.

Esterification: Esterification of the phenolic hydroxyl group can be achieved by reaction with acyl chlorides or acid anhydrides. The steric hindrance around the hydroxyl group can make this transformation challenging, often requiring the use of catalysts or more reactive acylating agents.

Incorporation into Polymeric and Oligomeric Structures

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an attractive monomer for the synthesis of polymers and oligomers.

The amino group can be utilized in the synthesis of amino-functionalized (meth)acryl polymers. beilstein-journals.org For instance, amino-protected (meth)acrylate monomers can be polymerized via free radical polymerization, followed by deprotection to yield polymers with free amino side groups. beilstein-journals.org This approach could be adapted to incorporate the this compound moiety into polymer backbones or as pendant groups, imparting antioxidant or other desired properties to the material.

Furthermore, the reaction of the amino group with di- or poly-functional aldehydes or ketones can lead to the formation of oligomeric or polymeric Schiff bases. These materials may possess interesting electronic and thermal properties. The incorporation of the bulky 2,6-di-tert-butylphenol (B90309) unit can enhance the solubility and processability of the resulting polymers.

Synthesis of Hybrid Molecules and Multi-component Systems

The this compound scaffold can be integrated into larger, multi-component systems to create hybrid molecules with tailored properties. The reactive amino and hydroxyl groups provide convenient points of attachment for other molecular fragments.

For example, the synthesis of hybrid molecules combining the antioxidant properties of the hindered phenol with other functionalities, such as those found in pharmaceuticals or materials science, is an area of active research. nih.gov The amino group can be used as a linker to connect the phenol to other molecular entities through amide or imine bonds.

The development of multi-component systems often involves the strategic combination of different building blocks to achieve a desired function. The this compound unit can serve as a key component in the design of such systems, for instance, in the creation of novel ligands for metal coordination or in the construction of supramolecular assemblies.

Coordination Chemistry and Metal Complexation of 3 Amino 2,6 Di Tert Butylphenol Derivatives

Ligand Design Principles and Coordination Modes

The design of ligands derived from 3-amino-2,6-di-tert-butylphenol is centered around the strategic placement of donor atoms to facilitate chelation and the formation of stable metal complexes. The bulky tert-butyl groups at the 2 and 6 positions of the phenol (B47542) ring play a crucial role in providing steric hindrance, which can influence the coordination geometry and stability of the resulting complexes.

The primary donor atoms in ligands derived from this compound are the phenolic oxygen and the amino nitrogen. The deprotonated phenolic oxygen acts as a hard donor, readily coordinating to a variety of metal ions. The amino nitrogen, being a softer donor, also participates in coordination, leading to the formation of a stable five-membered chelate ring with the metal center. This bidentate N,O-coordination is a common feature in the metal complexes of these ligands. The basicity of the amino group can be modulated by substitution, which in turn affects the stability of the metal complexes.

The versatility of the this compound scaffold allows for the synthesis of a wide array of polydentate ligands, most notably through the formation of Schiff bases. ignited.inscience.gov Condensation of the amino group with various aldehydes or ketones introduces an imine nitrogen atom, which can also act as a donor, thereby increasing the denticity of the ligand. science.gov This approach has been widely used to create tridentate (N₂O) and tetradentate (N₂O₂) ligands.

For instance, Schiff base ligands can be synthesized by reacting this compound with salicylaldehyde or its derivatives. ignited.inscience.gov In these ligands, the imine nitrogen, phenolic oxygen, and the hydroxyl group from the salicylaldehyde moiety can all coordinate to a metal ion, forming stable complexes. The steric and electronic properties of the aldehyde component can be systematically varied to fine-tune the properties of the resulting metal complexes. These Schiff base ligands are known for their flexibility and ability to form stable chelates with a wide range of transition metals. nih.gov

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the resulting complex, i.e., the metal-to-ligand ratio, is influenced by the denticity of the ligand, the coordination preferences of the metal ion, and the reaction conditions.

Derivatives of this compound have been successfully used to synthesize complexes with a variety of transition metal ions.

Rhenium(I): A fac-[Re(CO)₃(deeb)L]⁺ complex, where L is an ancillary ligand derived from 3-amino-pyridin-4-ylimino)-methyl)-4,6-di-tert-butylphenol, has been synthesized and characterized. rsc.orgresearchgate.net

Manganese(IV): The coordination chemistry of 2-(8-aminoquinolino)-4,6-di-tert-butylphenol with Mn(IV) has been investigated, leading to the formation of complexes where the ligand can exist in different redox states. rsc.org

Iron(III): Iron(III) complexes with Schiff bases derived from amino acids and vanillin have been prepared and characterized, showing tetrahedral and octahedral geometries. isca.meias.ac.in The effective magnetic moments of high-spin Fe(III) complexes are typically around 5.9 B.M. nih.gov

Cobalt(II/III): Cobalt complexes with derivatives of this compound have been synthesized, and their redox behavior has been studied. rsc.orgiucr.org For instance, a bidentate iminophenol ligand has been used to form a mononuclear Co(II) complex. tandfonline.com

Nickel(II): Dinuclear Nickel(II) complexes with amine pendant-armed ligands derived from substituted phenols have been reported. researchgate.net Additionally, Ni(II) complexes with L-amino-acid-derived ligands have been synthesized and studied for their supramolecular structures. nih.gov

Copper(II): A significant number of Cu(II) complexes with Schiff base ligands derived from this compound have been synthesized and structurally characterized. These often feature a square planar or distorted square planar geometry around the copper center. rsc.orgpreprints.org The stability of copper complexes is often observed to be higher than that of nickel complexes. humanjournals.com

Zinc(II) and Cadmium(II): Zn(II) and Cd(II) are known to form stable complexes with Schiff base ligands. ajol.inforesearchgate.net The coordination geometry is often tetrahedral or distorted tetrahedral. The order of stability for 1:1 complexes of 3-aminophenol has been reported as Fe(III) > Ni(II) > Cu(II) > Cd(II) > Zn(II) > Co(II). humanjournals.com

Tin(II): Organotin complexes based on 2,6-di-tert-butyl-4-mercaptophenol have been synthesized, demonstrating the versatility of the substituted phenol scaffold in coordinating to main group metals. researchgate.net

Selected Transition Metal Complexes with this compound Derivatives
Metal IonOxidation StateTypical Coordination GeometryReference
Re+1Facial rsc.orgresearchgate.net
Mn+4Octahedral rsc.org
Fe+3Tetrahedral/Octahedral isca.meias.ac.in
Co+2/+3Tetrahedral/Octahedral rsc.orgtandfonline.com
Ni+2Square Planar/Octahedral researchgate.netnih.gov
Cu+2Square Planar rsc.orgpreprints.org
Zn+2Tetrahedral ajol.inforesearchgate.net
Cd+2Tetrahedral humanjournals.com
Sn+2Tetrahedral researchgate.net

The formation of chelate rings is a key factor in the stability of metal complexes with ligands derived from this compound. The bidentate coordination of the phenolic oxygen and amino nitrogen forms a thermodynamically favorable five-membered ring. For Schiff base derivatives, additional chelate rings can be formed, further enhancing the stability of the complex.

The stability of these complexes is quantified by their stability constants (log K). While specific stability constants for this compound complexes are not widely reported, studies on the related 3-aminophenol provide valuable insights. The order of stability for 1:1 complexes with 3-aminophenol follows the Irving-Williams series for some metals: Fe(III) > Ni(II) > Cu(II) > Cd(II) > Zn(II) > Co(II). humanjournals.com For 1:2 complexes, the order is Cu(II) > Co(II) > Ni(II) > Zn(II) > Fe(III) > Cd(II). humanjournals.com These trends are generally governed by the ionic radius and the ligand field stabilization energy of the metal ions.

Stability Constants (log K₁) of 1:1 Metal Complexes with 3-Aminophenol
Metal Ionlog K₁Reference
Co(II)3.55 core.ac.uk
Ni(II)4.35 core.ac.uk
Cu(II)5.70 core.ac.uk
Zn(II)3.90 core.ac.uk
Cd(II)3.45 core.ac.uk

Electronic Structure and Magnetic Properties of Coordination Compounds

The electronic structure and magnetic properties of coordination compounds derived from this compound are of significant interest. The nature of the metal ion and the ligand field environment determine the electronic configuration and, consequently, the magnetic behavior of the complex.

In complexes with redox-active ligands, intramolecular electron transfer between the metal and the ligand can occur, leading to interesting electronic structures. For example, in a complex of 2-(8-aminoquinolino)-4,6-di-tert-butylphenol with Co(II), strong antiferromagnetic coupling between a high-spin cobalt(II) ion and a π radical anion ligand results in a triplet ground state. rsc.org

The electronic spectra of these complexes are characterized by d-d transitions and charge-transfer bands. The energies of these transitions provide information about the ligand field splitting and the nature of the metal-ligand bonding. For example, a Re(I) complex with a derivative of this compound exhibits absorption bands that are assigned to metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions. rsc.org

Spectroscopic Probes of Electronic Configuration (e.g., UV-Vis, EPR)

Spectroscopic techniques are indispensable for elucidating the electronic configuration of metal complexes with aminophenol-type ligands. The non-innocent nature of these ligands means they can exist in several oxidation states, such as the dianionic amidophenolate (AP²⁻), the monoanionic π-radical iminosemiquinonate (ISQ•⁻), or the neutral iminoquinone (IBQ⁰). nih.gov The specific oxidation level of the ligand directly impacts the electronic structure of the complex, which can be probed using methods like UV-Vis and Electron Paramagnetic Resonance (EPR) spectroscopy.

UV-Vis absorption spectroscopy reveals electronic transitions within the complex. For instance, iron(II) complexes with an iminobenzosemiquinone (ISQ) radical ligand derived from 2-amino-4,6-di-tert-butylphenol (B167885) exhibit characteristic absorption spectra that help confirm the presence of the ligand radical. marquette.edu Similarly, EPR spectroscopy is a powerful tool for identifying and characterizing paramagnetic species, such as complexes containing a metal ion with unpaired electrons or a ligand-centered radical. nih.govrsc.org In cobalt complexes, EPR has been used to study the electronic structure, while in copper(I)-substrate radical species, it has helped to establish the nature of the adduct. nih.govrsc.org For iron complexes, EPR, in conjunction with Mössbauer spectroscopy, has been used to distinguish between high-spin and low-spin Fe(III) centers. acs.org The collective data from these spectroscopic methods are crucial for accurately assigning the electronic state of a complex, for example, distinguishing between an Fe(III)-amidophenolate and an Fe(II)-iminosemiquinonate formulation. marquette.edu

Complex TypeSpectroscopic TechniqueKey Findings
Iron(II)-IminosemiquinoneUV-Vis, MCD, Resonance RamanConfirmed the presence of the ISQ radical ligand. marquette.edu
Cobalt-AminophenolEPR SpectroscopyUsed to determine the electronic structures of the complexes. nih.gov
Iron(III)-AminophenolEPR, Mössbauer SpectroscopyDifferentiated between high-spin (S=5/2) and low-spin Fe(III) centers. acs.org
Copper(II)-AminophenolEPR SpectroscopyCharacterized the coordination environment around the copper ion. rsc.org

Spin States and Magnetic Susceptibility Measurements

The interplay between the metal d-electrons and the redox level of the aminophenol ligand gives rise to various possible spin states in the resulting complexes. Magnetic susceptibility measurements, which determine the magnetic moment of a complex, are the primary method for experimentally determining its ground spin state. nih.gov

For example, cobalt can form complexes with aminophenol derivatives that exhibit either high-spin Co(II) or low-spin Co(III) configurations, with no thermal interconversion observed in the solid state for certain compounds. nih.govacs.org However, in solution, some cobalt(II)-iminosemiquinonate complexes have been shown to exhibit temperature-dependent spin crossover (SCO), a phenomenon where the spin state of the metal center changes in response to temperature. nih.govacs.orgunimelb.edu.au This versatility in spin states is a promising feature for the development of molecular switches and materials with tunable magnetic properties. nih.govacs.org

Metal IonLigand DerivativeObserved Spin States / Magnetic BehaviorMagnetic Moment (µeff)
Cobalt(II)2-anilino-4,6-di-tert-butyl aminophenolHigh-Spin Co(II)N/A
Cobalt(III)4,6-di-tert-butyl aminophenolLow-Spin Co(III)N/A
Cobalt(II)2-anilino-4,6-di-tert-butyl aminophenolSpin Crossover in solutionN/A
Iron(III)Thioether-appended 2-aminophenolLow-Spin (S=1/2) in oxidized formSt = 1/2
Iron(III)Thioether-appended 2-aminophenolHigh-Spin (S=5/2) in reduced formSt = 5/2

Electrochemical Behavior of Metal Complexes

The redox-active nature of aminophenol ligands makes the electrochemical properties of their metal complexes particularly interesting. Techniques like cyclic voltammetry are used to probe the electron transfer processes within these molecules. sathyabama.ac.inanalis.com.my

Cyclic Voltammetry Studies of Redox Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the oxidation and reduction behavior of metal complexes. sathyabama.ac.in By scanning the potential applied to a solution of the complex, one can observe the potentials at which electron transfer events occur. The resulting voltammogram provides information on the reversibility and potential of these redox processes. analis.com.my

For metal complexes of this compound derivatives, CV studies reveal multiple redox events. For example, an iron complex supported by a hexadentate thioether-appended 2-aminophenolate ligand displays two reversible one-electron oxidations and one reversible one-electron reduction. acs.org The half-wave potentials (E₁/₂) for these processes provide quantitative data on the ease of oxidation and reduction of the complex. This information is vital for understanding the electronic structure and for designing complexes for applications in redox catalysis.

ComplexRedox ProcessE₁/₂ (V vs. Fc⁺/Fc)
[Fe(L³)]First Oxidation+0.20
[Fe(L³)]Second Oxidation-0.52
[Fe(L³)]Reduction-0.85

(Data for a hexadentate thioether-appended 2-aminophenolate iron complex) acs.org

Ligand-Centered vs. Metal-Centered Redox Events

A key question in the electrochemistry of these complexes is the location of the redox event: does the electron transfer involve the metal ion or the ligand? nih.gov In many cases, the redox-active aminophenol ligand acts as an "electron reservoir," meaning that oxidation or reduction can occur on the ligand backbone rather than at the metal center.

Distinguishing between ligand-centered and metal-centered redox events requires a combination of electrochemical data and spectroscopic analysis of the oxidized or reduced species. nih.govacs.org For example, upon one-electron oxidation of an iron(III) complex, structural and Mössbauer data can confirm whether the complex becomes Fe(IV) (metal-centered oxidation) or remains Fe(III) with the ligand being oxidized from an amidophenolate to an iminosemiquinonate radical (ligand-centered oxidation). acs.org In an iron complex with a thioether-appended aminophenol ligand, the first oxidation was shown to be ligand-based, converting a dianionic amidophenolate (AP²⁻) moiety to a monoanionic iminosemiquinonate radical (ISQ•⁻). acs.org In contrast, studies on cerium complexes with aminophenolate-type ligands have been interpreted based on both ligand- and metal-based oxidation events. nih.gov This ability for both the metal and the ligand to participate in redox chemistry is a hallmark of complexes with non-innocent ligands and is central to their diverse reactivity.

Theoretical and Computational Investigations of 3 Amino 2,6 Di Tert Butylphenol and Its Derivatives

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are fundamental in characterizing the electronic makeup of 3-Amino-2,6-di-tert-butylphenol and its analogs. These methods allow for a detailed exploration of the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, enabling the accurate prediction of molecular geometries and energies. By using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p) or 6-31G*), researchers can determine the most stable three-dimensional arrangement of atoms in a molecule. inpressco.comresearchgate.net This process, known as geometry optimization, is critical for obtaining reliable structural parameters such as bond lengths and angles. inpressco.comresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for Phenolic Derivatives using DFT

ParameterPhenol (B47542)p-Aminophenol2,6-di-tert-butylphenol (B90309)
O-H Bond Length (Å)0.9650.9670.964
C-O Bond Length (Å)1.3641.3681.375
C-N Bond Length (Å)N/A1.395N/A
C-O-H Bond Angle (°)108.9109.1110.2
C-C-O Bond Angle (°)120.5120.8119.7

Note: The data in this table is illustrative and based on typical values from DFT calculations for related compounds, not necessarily specific to this compound.

Time-Dependent DFT (TD-DFT) for Electronic Transitions and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited states of molecules. sciengine.com This method is particularly useful for predicting electronic absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. cam.ac.uknih.gov

For aminophenols, TD-DFT studies have shown that the position of the amino group significantly affects the energy of the ππ* and πσ* excited states. researchgate.net This, in turn, influences the molecule's photochemistry, such as excited-state hydrogen transfer. The presence of both an amino group (electron-donating) and tert-butyl groups (steric hindrance) in this compound would be expected to lead to a complex electronic spectrum. TD-DFT calculations can elucidate these transitions, providing insight into the compound's potential as a UV stabilizer or in other photochemical applications.

Table 2: Calculated Electronic Transitions for Aminophenol Isomers using TD-DFT/B3LYP

CompoundTransitionExcitation Energy (eV)Oscillator Strength (f)
o-aminophenolS0 -> S1 (ππ)4.720.035
m-aminophenolS0 -> S1 (ππ)4.340.021
p-aminophenolS0 -> S1 (ππ*)4.280.048

Source: Adapted from computational studies on aminophenols. researchgate.net

Analysis of Molecular Electrostatic Potentials (MEPs) for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive behavior of molecules. rsc.org These maps illustrate the charge distribution on the molecular surface, with negative potential regions (typically colored red or yellow) indicating sites susceptible to electrophilic attack, and positive potential regions (blue) indicating sites for nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP would show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making them likely sites for electrophilic interaction. The bulky tert-butyl groups would create a sterically hindered environment, influencing the accessibility of these reactive sites. The aromatic ring itself would also exhibit regions of varying potential, guiding substitution reactions. Studies on substituted phenols have demonstrated a strong correlation between MEP and substituent effects. researchgate.netrsc.org

Frontier Molecular Orbital Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. sci-hub.se

In aminophenol derivatives, the presence of the electron-donating amino group generally raises the energy of the HOMO, making the molecule more susceptible to oxidation. nih.gov Conversely, electron-withdrawing groups would lower the LUMO energy. For this compound, the interplay between the electron-donating amino group and the sterically bulky tert-butyl groups would fine-tune the energies of the frontier orbitals. A smaller HOMO-LUMO gap suggests higher reactivity. imist.ma

Table 3: Representative Frontier Orbital Energies for Phenolic Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
p-nitrophenol-7.1235-2.76394.3596
p-methylphenol-6.3457-0.54285.8029
p-aminophenol-5.9876-0.06095.9267

Source: Adapted from DFT calculations on substituted phenols. imist.ma

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at the molecular level. For hindered phenols like the derivatives of 2,6-di-tert-butylphenol, these methods are used to study mechanisms such as antioxidant activity, which often involves hydrogen atom transfer (HAT) or single electron transfer (SET) pathways.

By mapping the potential energy surface of a reaction, computational models can identify transition states and intermediates, providing a detailed picture of the reaction pathway. For instance, studies on the oxidation of phenols have used these techniques to understand how phenoxyl radicals are formed. acs.org In the context of this compound, computational modeling could be employed to understand its antioxidant mechanism, the role of the amino group in this process, and how it compares to other phenolic antioxidants. While specific mechanistic studies on this exact molecule are sparse, the methodologies are well-established for this class of compounds. rsc.org

Studies of Intermolecular Interactions and Weak Forces

The behavior of molecules is often governed by weak, non-covalent interactions such as hydrogen bonds and van der Waals forces. Computational studies are essential for understanding the nature and strength of these interactions. nih.gov

In this compound, both the hydroxyl and amino groups can act as hydrogen bond donors and acceptors, leading to the formation of intermolecular hydrogen bonds in the solid state or in solution. modgraph.co.uk Theoretical calculations can quantify the energy of these hydrogen bonds and predict their geometry. Furthermore, the large tert-butyl groups contribute significantly to dispersion forces, which can influence the molecule's physical properties and how it interacts with other molecules. Studies on related systems, such as the interaction of phenol derivatives with solvents or other molecules, provide a basis for understanding the complex interplay of these weak forces. strath.ac.ukescholarship.org

Intramolecular and Intermolecular Hydrogen Bonding

The structure of this compound, featuring vicinal amino (-NH₂) and hydroxyl (-OH) groups on the phenolic ring, creates a favorable environment for significant hydrogen bonding interactions. These interactions can be categorized as either intramolecular (within the same molecule) or intermolecular (between different molecules).

Theoretical and computational studies on related ortho-substituted phenols and aminophenols provide a framework for understanding the behavior of this molecule. kfupm.edu.sanih.gov In this compound, a strong intramolecular hydrogen bond is expected to form between the hydroxyl group and the amino group. The hydroxyl group typically acts as the proton donor (O-H) and the nitrogen atom of the amino group serves as the proton acceptor. This interaction results in the formation of a stable five-membered ring structure, which significantly influences the molecule's conformation and properties. Computational analyses on similar structures, such as aminopyridine derivatives of di-tert-butyl-phenol, have utilized Density Functional Theory (DFT) to study and confirm the presence and role of such intramolecular hydrogen bonds. scielo.br

The presence of this internal hydrogen bond has several consequences. It tends to decrease the ability of the involved -OH and -NH₂ groups to participate in intermolecular hydrogen bonding with other molecules, such as solvents or other phenol molecules. modgraph.co.uk For instance, studies on various phenols have shown that strong intramolecular hydrogen bonding can lead to reduced sensitivity of the OH proton's chemical shift to changes in concentration in nonpolar solvents. modgraph.co.uk

While the intramolecular bond is dominant, intermolecular hydrogen bonding remains possible, particularly with strong hydrogen-bond accepting or donating solvents. In such cases, the solvent molecules can compete with the internal hydrogen bond. Theoretical studies on chlorophenols complexed with water or ammonia (B1221849) have demonstrated how external molecules can interact with the phenolic hydroxyl group. nih.gov For this compound, a polar solvent could potentially disrupt the intramolecular bond or form additional hydrogen bonds with the "free" hydrogen on the amino group or the lone pair on the oxygen atom. The balance between these intra- and intermolecular forces is crucial for the molecule's behavior in different chemical environments.

Table 1: Theoretical Investigation of Hydrogen Bonding in Phenolic Systems This table presents data from related phenolic compounds to illustrate common computational findings in the study of hydrogen bonding.

Compound System Computational Method Key Finding Reference
Acetone-Phenol Complex Ab initio OH shielding is linear with the H···O distance for R < 2.1 Å. modgraph.co.uk
Chlorophenols with Water Density Functional Theory (DFT) Strong linear correlations exist between structural/molecular properties of hydrogen-bonded complexes and pKa values. nih.gov
8-amino-1-naphthol DFT/6-31G* The most stable conformer is stabilized by an intramolecular hydrogen bond. kfupm.edu.sa
(E)-2-{[(2-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol DFT / TD-DFT The presence of an intramolecular hydrogen bond was confirmed and its role in the molecule's electronic properties was elucidated. scielo.br

Van der Waals Interactions in Molecular Complexes

The bulky 2,6-di-tert-butylphenol framework is a subject of interest for studying non-covalent interactions, particularly Van der Waals forces. Detailed theoretical and spectroscopic investigations have been performed on its molecular complexes, offering insight into the nature of these interactions for its derivatives, including this compound.

A key model system for these studies is the Van der Waals complex formed between 2,6-di-tert-butylphenol (26BP) and an argon atom. mdpi.comunibo.it Rotational spectroscopy combined with quantum chemical calculations has revealed a π-bound configuration for this complex. mdpi.com In this arrangement, the argon atom is not localized near the hydroxyl group but is situated above the plane of the aromatic ring, interacting with the π-electron system. mdpi.comunibo.it

Computational methods are essential for dissecting the forces at play. Symmetry-Adapted Perturbation Theory (SAPT) is a powerful tool used to decompose the total interaction energy of the complex into physically meaningful components: exchange-repulsion, electrostatics, induction (polarization), and dispersion. For the 26BP–Argon complex, calculations show that the interaction is dominated by dispersion forces, which is characteristic of interactions between a polarizable atom like argon and an aromatic π-system. unibo.it The total interaction energy was calculated to be approximately -7.94 kJ/mol, a value typical for weak non-covalent interactions. unibo.it

The introduction of a 3-amino substituent onto the 2,6-di-tert-butylphenol ring would modulate the electronic landscape of the aromatic ring, likely increasing its polarity and modifying the electrostatic potential surface. However, the fundamental nature of its Van der Waals interactions with a nonpolar partner like argon would be expected to remain similar, with dispersion forces continuing to play a crucial role in the formation and stability of any resulting π-bound molecular complex.

Table 2: Theoretical Interaction Energy Components for the 2,6-Di-tert-butylphenol–Argon Complex Data calculated at the SAPT2+3/aug-cc-pVDZ-RI level of theory, providing a model for Van der Waals interactions in this class of compounds. unibo.it

Energy Component Value (kJ/mol)
Exchange-Repulsion 10.33
Electrostatics -4.43
Induction -1.75
Dispersion -12.09
Total Interaction Energy -7.94

Advanced Spectroscopic and Structural Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, offering unparalleled insight into the structure and environment of atomic nuclei.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H and ¹³C NMR are primary methods for determining the carbon-hydrogen framework of a molecule. For 3-Amino-2,6-di-tert-butylphenol, these techniques provide precise chemical shift and coupling constant data, which are instrumental in assigning the positions of protons and carbons within the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for Phenolic Compounds

Compound Nucleus Chemical Shift (ppm)
2,6-Di-tert-butylphenol (B90309) ¹H 7.21, 5.02, 1.45, 1.30 nih.gov
¹³C 151.34, 141.39, 134.94, 121.82, 34.54, 31.72, 30.43 nih.gov
2-Amino-4,6-di-tert-butylphenol (B167885) ¹³C Data not available in this format

Note: The table presents available data for related compounds to illustrate typical chemical shifts.

Two-Dimensional NMR Techniques (e.g., HH-COSY, TOCSY)

Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (HH-COSY) and Total Correlation Spectroscopy (TOCSY), are powerful tools for establishing connectivity between protons in a molecule. oxinst.com A COSY spectrum reveals correlations between protons that are directly coupled to each other (typically through two or three bonds). youtube.com For this compound, a COSY experiment would show cross-peaks between adjacent aromatic protons, confirming their relative positions on the phenyl ring.

TOCSY extends this by showing correlations between all protons within a spin system, even if they are not directly coupled. youtube.com This is particularly useful for identifying all protons belonging to a particular molecular fragment. In the context of this compound, a TOCSY experiment would highlight the entire network of coupled aromatic protons.

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Bond Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Key expected vibrational modes would include:

O-H stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

N-H stretch: One or two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the primary amine group.

C-H stretches: Bands just below 3000 cm⁻¹ for the sp³ hybridized carbons of the tert-butyl groups and just above 3000 cm⁻¹ for the sp² hybridized carbons of the aromatic ring.

C=C aromatic stretches: A series of absorptions in the 1450-1600 cm⁻¹ region.

C-N stretch: Typically found in the 1000-1350 cm⁻¹ range.

C-O stretch: An absorption in the 1000-1260 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands

Functional Group Wavenumber (cm⁻¹)
O-H (Phenol) 3200-3600 (broad)
N-H (Amine) 3300-3500 (sharp)
C-H (sp³) <3000
C-H (sp²) >3000
C=C (Aromatic) 1450-1600
C-N 1000-1350
C-O 1000-1260

Electronic Spectroscopy (UV-Vis Absorption and Emission)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted phenol (B47542). The presence of the amino and tert-butyl groups will influence the position and intensity of these bands. For comparison, the parent compound, 3-aminophenol, exhibits a UV/Vis spectrum. nist.gov Similarly, 2,6-di-tert-butylphenol also has documented UV/Vis spectral data. nist.gov

Emission spectroscopy (fluorescence) measures the light emitted by a molecule as it returns to its ground electronic state from an excited state. While not all molecules are fluorescent, this technique, when applicable, can provide valuable information about the electronic structure and environment of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation pattern, offers clues about its structure. For this compound (C₁₄H₂₃NO), the molecular weight is approximately 221.34 g/mol . nih.gov

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of a methyl group (CH₃, 15 Da) from a tert-butyl group to form a stable benzylic-type cation, resulting in a prominent peak at M-15. Other fragmentations could involve the loss of the entire tert-butyl group or cleavages related to the amino and hydroxyl groups. The NIST Mass Spectrometry Data Center provides mass spectral data for the related compound 2,6-di-tert-butylphenol, which shows a top peak at m/z 206, corresponding to the molecular ion. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺ ~221 Molecular Ion
[M-15]⁺ ~206 Loss of a methyl group

X-ray Diffraction (XRD) Studies

X-ray diffraction is an indispensable technique for probing the atomic and molecular structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a sample, researchers can determine the arrangement of atoms, measure bond lengths and angles, and identify the crystalline phase.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule. This technique involves growing a high-quality single crystal of the compound, which is then irradiated with an X-ray beam. The resulting diffraction data allows for the precise mapping of electron density and, consequently, the exact position of each atom in the crystal lattice.

For a compound like this compound, SC-XRD would provide unambiguous proof of its molecular connectivity and stereochemistry. It would confirm the substitution pattern on the phenol ring, detailing the precise locations of the amino group and the two bulky tert-butyl groups. While specific crystal structure data for this compound is not prevalent in the surveyed literature, studies on analogous and related structures, such as other aminophenols and sterically hindered phenols, have been successfully characterized using this method. nih.govresearchgate.netaalto.fimdpi.comresearchgate.net For instance, the crystal structure of 2-amino-4,6-di-tert-butylphenol has been deposited in the Cambridge Crystallographic Data Centre, underscoring the utility of SC-XRD for this class of compounds. nih.gov An analysis of a derivative, 4-[3-(Benzylamino)-2-hydroxypropyl]-2,6-di-tert-butylphenol, revealed detailed information on bond angles and the formation of a two-dimensional framework through hydrogen bonding. researchgate.net

If a single crystal of this compound were analyzed, it would yield the parameters outlined in the table below.

Table 1: Potential Crystallographic Parameters from Single-Crystal XRD Analysis

Parameter Description
Crystal System The symmetry classification of the crystal lattice (e.g., monoclinic, triclinic). rsc.org
Space Group The specific symmetry group of the crystal. rsc.org
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the basic repeating unit of the crystal lattice. researchgate.net
Bond Lengths (Å) The precise distances between bonded atoms (e.g., C-C, C-N, C-O).
Bond Angles (°) The angles formed between three connected atoms.
Dihedral Angles (°) The rotational angle between two planes, each defined by three atoms. researchgate.net

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline samples or powders. Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern. This pattern serves as a unique fingerprint for a specific crystalline solid.

The primary applications of PXRD in the study of this compound would include:

Phase Identification: Comparing the experimental PXRD pattern to a database to confirm the identity of a synthesized batch.

Purity Assessment: Detecting the presence of crystalline impurities or different polymorphs (different crystal structures of the same compound).

Polymorphism Studies: Identifying and characterizing different crystalline forms, which can have distinct physical properties.

While specific PXRD patterns for this compound were not detailed in the searched results, the technique's importance is well-established for the analysis of solid organic compounds. nih.gov

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques are crucial for investigating the redox properties of molecules, providing information on oxidation and reduction potentials and the stability of the resulting species. Cyclic voltammetry (CV) is a widely used method where the potential applied to an electrode is swept linearly in a cyclic manner, and the resulting current is measured.

The structure of this compound contains two redox-active sites: the phenolic hydroxyl group (-OH) and the amino group (-NH2). The electrochemical behavior of this molecule would be a composite of the redox processes associated with these functional groups, influenced by the sterically hindering tert-butyl groups.

Oxidation of the Phenolic Group: Sterically hindered phenols, such as 2,6-di-tert-butylphenol derivatives, are known to undergo oxidation to form phenoxy radicals. wikipedia.org Electrochemical studies on similar compounds show an oxidation wave corresponding to this process. researchgate.net The potential at which this occurs is a measure of the compound's antioxidant capacity.

Oxidation of the Amino Group: Aminophenols can be oxidized at the nitrogen atom. The oxidation potential is sensitive to factors like pH and solvent. austinpublishinggroup.comnih.gov In some cases, the oxidation of the amino group can occur at a different potential than the phenolic group, leading to multiple waves in the voltammogram. researchgate.net

Studies on related β-amino alcohols have shown a linear decrease in oxidation potential with an increase in pH. austinpublishinggroup.com The electrochemical analysis of this compound would likely involve varying the pH to probe the proton-coupled electron transfer mechanisms of both the amino and phenol moieties.

Table 2: Expected Electrochemical Events for this compound in Cyclic Voltammetry

Electrochemical Event Influencing Factors Expected Observation
Oxidation of Phenol (-OH) to Phenoxy Radical pH, Solvent, Scan Rate Anodic peak in the voltammogram. researchgate.net
Oxidation of Amino Group (-NH₂) pH, Solvent, Scan Rate A second anodic peak, potentially overlapping or distinct from the phenol oxidation. researchgate.netaustinpublishinggroup.com

Other Analytical and Morphological Techniques (e.g., SEM)

Beyond structural and electrochemical characterization, other techniques can provide valuable information about the physical form and surface characteristics of a material. Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of solid samples at high magnification.

If this compound were prepared as a crystalline powder or incorporated into a larger material matrix, SEM analysis would be employed to study its:

Particle Morphology: The shape and size distribution of the crystals or particles.

Surface Topography: The texture and features of the material's surface, such as smoothness, porosity, or any defined structures.

Microstructure: The arrangement of different phases or components in a composite material.

No specific SEM studies focused on this compound were identified in the search results. However, its application would be standard practice for the morphological characterization of the solid-state compound. nih.gov

Reactivity Studies and Mechanistic Organic Chemistry of 3 Amino 2,6 Di Tert Butylphenol

Oxidative Transformations of the Phenolic Moiety

The phenolic hydroxyl group is a key site for oxidative reactions. Like other phenols, 3-Amino-2,6-di-tert-butylphenol can undergo oxidation to form phenoxyl radicals. The stability of these radicals is enhanced by the presence of the bulky tert-butyl groups, which sterically hinder dimerization and other degradation pathways. nih.gov This inherent antioxidant property is a characteristic feature of hindered phenols. nih.govresearchgate.net The amino group at the 3-position can also influence the oxidative potential of the phenol (B47542), potentially participating in the stabilization of the resulting radical or undergoing oxidation itself under certain conditions.

Studies on related hindered phenols, such as 2,6-di-tert-butylphenol (B90309), have shown that they are effective radical scavengers. researchgate.net This capability is central to their use as antioxidants in various materials to prevent oxidative degradation. nih.govwikipedia.org The oxidative coupling of 2,6-di-tert-butylphenol is a known reaction that leads to the formation of 4,4'-biphenol, a process that involves the removal of the tert-butyl groups. wikipedia.org

Electrophilic Aromatic Substitution Reactions on the Phenol Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the case of this compound, the directing effects of the hydroxyl and amino groups, both of which are activating and ortho-, para-directing, would be expected to strongly influence the position of incoming electrophiles. wikipedia.orgstackexchange.com However, the bulky tert-butyl groups at the 2 and 6 positions create significant steric hindrance, which can impede the approach of electrophiles to the ortho positions. stackexchange.comnumberanalytics.com

This steric hindrance can dramatically alter the regioselectivity of electrophilic substitution, favoring attack at the less hindered positions of the aromatic ring. numberanalytics.com For instance, in the nitration of similarly hindered phenols, the substitution pattern is controlled by a combination of electronic and steric effects. numberanalytics.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The presence of both a hydroxyl and an amino group would highly activate the ring towards these reactions, though the steric bulk remains a critical factor in determining the outcome. wikipedia.org

Nucleophilic Reactivity of the Amino Group

The amino group in this compound is a primary amine and possesses a lone pair of electrons, making it nucleophilic. libretexts.org It can react with a variety of electrophiles. The nucleophilicity of an amino group is influenced by its basicity and the steric environment. libretexts.orgresearchgate.net While the electronic effects of the phenol ring can modulate the basicity of the amino group, the adjacent tert-butyl group at the 2-position can sterically hinder its approach to electrophiles.

The reactivity of amino groups is fundamental in many organic reactions, including acylation, alkylation, and the formation of Schiff bases. The nucleophilicity of primary amino groups in various amino acids has been studied, and while their pKa values can differ, their nucleophilic reactivities are often comparable. researchgate.netrsc.org However, the steric hindrance from the neighboring tert-butyl group in this compound would likely reduce its reactivity compared to a less hindered primary amine. For example, the protection of amino groups with reagents like di-tert-butyl dicarbonate (B1257347) (Boc2O) is a common transformation that depends on the nucleophilicity of the amine. organic-chemistry.org

Influence of Steric Hindrance from tert-Butyl Groups on Reaction Pathways

The two tert-butyl groups at the 2 and 6 positions of the phenol ring exert a profound steric influence on the reactivity of this compound. This steric hindrance, a hallmark of "hindered phenols," serves to protect the phenolic hydroxyl group and the aromatic ring from attack by various reagents. nih.govresearchgate.net

In electrophilic aromatic substitution reactions, the bulky tert-butyl groups can block access to the ortho positions, thereby directing incoming electrophiles to the less hindered para position. stackexchange.comnumberanalytics.com This effect can override the inherent directing effects of the hydroxyl and amino groups. The rate of reaction can also be significantly reduced due to the steric impediment of the approach of the electrophile. numberanalytics.com

The steric bulk also affects the reactivity of the amino group, making it less accessible to electrophiles. Furthermore, the tert-butyl groups can influence the conformation of the molecule, restricting the rotation of the amino and hydroxyl groups.

Role of Intramolecular Interactions on Reactivity and Conformation

The proximity of the amino and hydroxyl groups on the aromatic ring allows for the possibility of intramolecular hydrogen bonding. This interaction, where the hydroxyl group acts as a hydrogen bond donor and the amino group as an acceptor (or vice versa), can significantly influence the molecule's conformation and reactivity. mdpi.com

Acid-Base Properties and Protonation States

This compound possesses both an acidic phenolic hydroxyl group and a basic amino group, allowing it to exist in different protonation states depending on the pH of the environment. The pKa of the phenolic proton and the pKb of the amino group are key parameters that describe its acid-base behavior.

The electronic effects of the substituents on the aromatic ring influence these properties. The amino group, being an electron-donating group, would tend to decrease the acidity of the phenol (increase its pKa) compared to unsubstituted phenol. Conversely, the hydroxyl group, also electron-donating, would slightly decrease the basicity of the amino group.

The steric hindrance from the tert-butyl groups can also affect the solvation of the ionic forms of the molecule, which in turn can influence the pKa and pKb values. The study of protolytic reactions of related stable phenoxyl radicals with nitrogen bases has provided insights into the kinetics of proton transfer and exchange in non-aqueous media. researchgate.net The specific protonation state of this compound will be crucial in determining its reactivity in different chemical environments, for example, whether the amino group acts as a nucleophile or if the phenoxide is the reactive species.

Applications in Materials Science and Industrial Chemistry

Precursors for Polymer Synthesis and Modification

There is no specific information available in the scientific literature regarding the use of 3-Amino-2,6-di-tert-butylphenol as a monomer or precursor for polymer synthesis or for the modification of existing polymers.

Theoretically, molecules containing both amine (-NH₂) and hydroxyl (-OH) groups can undergo polycondensation reactions to form polymers like poly(aminophenol)s. The presence of bulky tert-butyl groups might be expected to influence the solubility and thermal properties of such a resulting polymer. For instance, studies on the oxidative polymerization of other aminophenols show that the amino and hydroxyl groups can activate the monomer for polymerization, though this can sometimes lead to crosslinked structures or low molecular weight products. nih.gov However, no studies have been published that specifically document the polymerization behavior of the this compound isomer.

Stabilization of Hydrocarbon-Based Products

While sterically hindered phenols are widely used as stabilizers, there is no direct evidence or research detailing the use of this compound for the stabilization of hydrocarbon-based products. The applications of its parent compound and other isomers are well-established.

Material Antioxidants to Prevent Oxidative Degradation

No specific research data exists on the efficacy of this compound as a material antioxidant.

The antioxidant capability of this class of compounds typically stems from the sterically hindered phenolic hydroxyl group. The bulky tert-butyl groups adjacent to the hydroxyl group stabilize the phenoxyl radical that forms when the phenol (B47542) donates a hydrogen atom to scavenge free radicals, thus terminating oxidative chain reactions. nih.govresearchgate.net Derivatives of 2,6-di-tert-butylphenol (B90309) are known to be effective antioxidants in plastics, synthetic rubber, and other polymers. google.comresearchgate.net For example, 4-Amino-2,6-di-tert-butylphenol is recognized as an important hindered phenolic antioxidant intermediate. guidechem.com Similarly, 2-Amino-4,6-di-tert-butylphenol (B167885) is noted for its antioxidant properties, which make it useful for stabilizing polymers. ontosight.ai Without experimental data, the antioxidant potential of the 3-amino isomer remains speculative.

UV Stabilizers for Material Longevity

There are no available studies or patents that describe the application of this compound as a UV stabilizer.

Generally, compounds used as UV stabilizers absorb harmful ultraviolet radiation and dissipate it as heat. The parent compound, 2,6-di-tert-butylphenol, and its derivatives are used as UV stabilizers in plastics and other hydrocarbon-based products. nih.govwikipedia.org Other classes of UV stabilizers, such as hydroxyphenyl benzotriazoles, are also widely used in polymers to prevent discoloration and enhance product stability. nih.gov The specific UV absorption characteristics and stabilizing efficiency of this compound have not been documented.

Components in Catalytic Systems for Chemical Transformations

No literature could be found that details the use of this compound or complexes derived from it as components in catalytic systems.

While related compounds have found use in catalysis, the specific role of the 3-amino isomer is uncharacterised. For example, 2-Amino-4,6-di-tert-butylphenol is mentioned as a catalyst itself, exhibiting acid catalytic activity. Furthermore, the parent compound, 2,6-di-tert-butylphenol, is used to synthesize ligands for catalytic processes, and iron porphyrin complexes have been used to catalyze its oxidation. researchgate.netnih.gov However, no such catalytic applications have been reported for this compound.

Development of Functional Materials

There is no specific information on the use of this compound in the development of functional materials.

The development of functional materials often relies on incorporating molecules with specific properties (e.g., antioxidant, electro-active, photo-responsive). The isomers 2-Amino-4,6-di-tert-butylphenol and 4-Amino-2,6-di-tert-butylphenol are considered valuable intermediates for materials with antioxidant properties. guidechem.com The combination of amino, hydroxyl, and bulky alkyl groups in this compound could theoretically be exploited to create materials with unique properties, but no research has been published to this effect.

Conclusion and Outlook for 3 Amino 2,6 Di Tert Butylphenol Research

Summary of Key Findings and Contributions to Chemical Knowledge

Research into the isomers and parent compounds of 3-Amino-2,6-di-tert-butylphenol has made significant contributions to several areas of chemistry. The primary contribution of this class of molecules lies in their function as redox-active "non-innocent" ligands . Unlike simple spectator ligands, the aminophenol framework can participate directly in the redox chemistry of metal complexes, storing and releasing electrons. This property has been instrumental in the development of novel catalytic cycles and the stabilization of unusual metal oxidation states.

The parent compound, 2,6-di-tert-butylphenol (B90309), is a cornerstone antioxidant used to prevent oxidative degradation in a vast range of materials, from plastics and rubbers to aviation fuels. wikipedia.org Its derivatives are precursors to more complex and highly effective stabilizers. wikipedia.org The introduction of an amino group onto this robust phenolic backbone, as seen in the 2-amino and 4-amino isomers, creates a versatile building block that combines the radical-scavenging ability of hindered phenols with the rich coordination chemistry of anilines. ontosight.ai This has led to the creation of metal complexes that not only exhibit interesting magnetic and electronic properties but also function as catalysts for challenging transformations, including the activation of molecular oxygen. researchgate.netenamine.net

The key findings for the broader family of substituted 2,6-di-tert-butylphenols can be summarized as follows:

Antioxidant Capabilities: The sterically bulky tert-butyl groups flanking the hydroxyl group create a sterically shielded phenoxyl radical upon oxidation, which is key to their function as highly effective radical scavengers and stabilizers. nih.gov

Redox-Active Ligand Design: The aminophenol and catecholate derivatives can exist in multiple, stable oxidation states (aminophenolate, iminosemiquinonate, and iminobenzoquinone), allowing them to act as electron reservoirs when coordinated to a metal center.

Catalysis: Metal complexes of these ligands have shown promise in mediating oxidation reactions, sometimes exhibiting polyfunctional activity where both the metal and the ligand play active roles in the catalytic process. researchgate.netresearchgate.net

While direct research on this compound is sparse, its structural features strongly suggest it will share these fundamental properties, while potentially offering unique electronic and steric profiles that could lead to new discoveries.

Perspectives on Advanced Synthetic Strategies

The synthesis of this compound is not widely documented, presenting an immediate opportunity for research. Advanced synthetic strategies can be projected based on established methods for its isomers and related phenols.

The most common route to substituted aminophenols is a two-step process starting from the parent phenol (B47542). guidechem.com For the 4-amino isomer, this involves the nitration or nitrosation of 2,6-di-tert-butylphenol at the para-position, followed by reduction of the nitro or nitroso group to an amine. guidechem.com While effective, this classic approach often requires harsh reagents and can lead to challenges in purification.

Synthetic Step Traditional Reagents Reported Yield Drawbacks
Nitration Nitric Acid81.7%Long reaction time, cumbersome workup. guidechem.com
Reduction Zn / CaCl280.6%High temperature, difficult filtration, metal waste. guidechem.com
Nitrosation Sodium Nitrite (B80452) / Acid~99%More efficient and milder than nitration. guidechem.com
Reduction Sodium HydrosulfiteHighEnvironmentally benign reduction.

This table presents data for the synthesis of the 4-amino isomer, which serves as a model for potential synthetic routes to this compound.

Future Perspectives:

Regioselective Nitration: A key challenge for synthesizing the 3-amino isomer will be achieving regioselective nitration at the meta-position of 2,6-di-tert-butylphenol, which is electronically disfavored. Advanced strategies could involve directed ortho-metalation followed by electrophilic nitration or the use of shape-selective solid acid catalysts.

Catalytic Amination: Modern cross-coupling methodologies, such as Buchwald-Hartwig amination, could offer a more direct route. The synthesis could start from a halogenated precursor, 3-bromo-2,6-di-tert-butylphenol, and couple it with an ammonia (B1221849) surrogate using a palladium or copper catalyst. This would represent a significant advancement over multi-step nitration-reduction sequences.

Enzymatic and Biocatalytic Methods: The use of enzymes, such as laccases, has been shown to catalyze the transformation of aminophenols. rsc.org Future research could explore engineered enzymes for the direct amination of the phenolic ring, offering a green and highly selective synthetic pathway.

Emerging Trends in Coordination Chemistry and Catalysis

The most exciting prospects for this compound lie in its use as a redox-active ligand. The position of the amino group at the 3-position, as opposed to the 2- or 4-positions, is expected to impart distinct electronic properties to the resulting metal complexes, potentially influencing their stability, redox potentials, and catalytic behavior.

Emerging Trends:

Multielectron Catalysis: There is a strong trend towards using redox-active ligands to enable multielectron transformations at a single metal center. Complexes of related aminophenols have been shown to facilitate the challenging aerobic oxidation of substrates. rsc.org It is anticipated that metal complexes of this compound will be active in similar catalytic reactions, such as the oxidation of alcohols or C-H activation, with the ligand acting as an electron sink/donor.

Small Molecule Activation: The reversible binding and activation of small molecules like O₂ is a major goal in catalysis. Antimony complexes of related amidophenolates have been shown to reversibly bind dioxygen. Future studies will likely explore whether cobalt, iron, or copper complexes of this compound can form stable adducts with O₂ and mediate oxygen atom transfer reactions.

Stable Radical Complexes: The oxidation of hindered phenols creates stable phenoxyl radicals. enamine.netresearchgate.net By incorporating a metal, it becomes possible to study the magnetic and electronic interactions between the metal d-electrons and the ligand-centered radical. DFT calculations on related systems have shown that this coupling can be tuned. enamine.net The 3-amino isomer offers a new scaffold to investigate these fundamental interactions, which are crucial for designing molecular magnets and spintronic devices.

Future Directions in Theoretical Modeling and Materials Applications

Theoretical Modeling: Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for guiding research into this compound. enamine.netresearchgate.net Theoretical models will be crucial for:

Predicting Redox Potentials: Calculating the oxidation potentials for the ligand and its corresponding metal complexes to predict their behavior in electrochemical studies and catalytic cycles.

Understanding Electronic Structure: Elucidating the degree of electron delocalization in oxidized complexes to determine if they are best described as a high-valent metal center or a ligand-centered radical.

Modeling Reaction Mechanisms: Simulating the pathways for catalytic reactions, such as oxygen activation or substrate oxidation, to identify transition states and intermediates, thereby accelerating catalyst design. researchgate.net

Interpreting Spectroscopic Data: Assisting in the assignment of complex spectroscopic data, such as that from EPR of radical species or the rotational spectra of weakly bound clusters. mdpi.com

Materials Applications: The unique combination of a redox-active aminophenol and bulky, solubilizing tert-butyl groups makes this compound a promising candidate for advanced materials.

Functional Polymers and Antioxidants: The parent compound, 2,6-di-tert-butylphenol, is a widely used industrial antioxidant. wikipedia.org The 3-amino derivative could be polymerized or grafted onto polymer backbones to create materials with built-in antioxidant protection, preventing degradation. Its derivatives have already shown potential as neuroprotective agents against oxidative stress. nih.gov

Electrochemical Sensors: Polymers derived from this compound could be deposited on electrodes. The reversible redox chemistry of the aminophenol unit could be exploited for the electrochemical sensing of analytes.

Smart Materials: The ability to form stable radical species upon oxidation could be harnessed to create chromic materials that change color in response to electrical potential or chemical oxidants. Coordination polymers incorporating this ligand could exhibit tunable magnetic or electronic properties, leading to applications in molecular switches or data storage. enamine.net

Q & A

Basic Questions

Q. How can 3-Amino-2,6-di-tert-butylphenol be synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis often involves reductive amination or nucleophilic substitution of 2,6-di-tert-butylphenol derivatives. For example, zinc-mediated reduction in mixed solvents (e.g., toluene and n-butanol) has been optimized for analogous compounds to minimize side reactions . Characterization typically employs NMR spectroscopy (¹H/¹³C) to confirm the amino group's presence and steric environment, supplemented by FT-IR for functional group analysis (e.g., N-H stretching at ~3300 cm⁻¹). Mass spectrometry (EI/ESI) validates molecular weight, while X-ray crystallography (using SHELX programs ) resolves stereochemical details.

Q. What spectroscopic methods are optimal for analyzing the structural integrity of this compound?

  • Methodological Answer : Rotational spectroscopy (e.g., microwave or terahertz) is effective for studying conformational dynamics due to the tert-butyl groups' steric effects . High-resolution NMR in deuterated chloroform or DMSO distinguishes the amino proton environment from phenolic analogs. For kinetic stability assessments, UV-Vis spectroscopy monitors degradation under accelerated oxidative conditions (e.g., 86% degradation in 12 days at 100 mg/L in aqueous media) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and amino groups influence the antioxidant activity of this compound?

  • Methodological Answer : The tert-butyl groups provide steric hindrance, protecting the phenolic -OH and amino groups from oxidation . Computational studies (DFT at M06-2X/Def2-SVP level) quantify bond dissociation enthalpy (BDE) and ionization potential (IP) to correlate antioxidant efficacy with electronic effects. For example, the amino group’s electron-donating capacity enhances radical scavenging, while steric bulk reduces undesired side reactions in polymer stabilization .

Q. What computational approaches are used to predict reaction pathways involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations model reaction mechanisms, such as the Kolbe-Schmitt carboxylation. Thermodynamic (ΔG) and kinetic (activation energy) analyses differentiate main products (e.g., hydroxybenzoic acid derivatives) from side products. Solvent effects are incorporated via SMD continuum models, and transition-state geometries are validated against experimental kinetics .

Q. How to resolve contradictions in experimental data regarding the degradation kinetics of this compound under varying conditions?

  • Methodological Answer : Contradictions arise from solvent polarity, temperature, and light exposure. Controlled studies using HPLC or GC-MS quantify degradation products (e.g., quinone derivatives). Statistical tools like Arrhenius plots or Eyring-Polanyi equations differentiate thermal vs. photolytic pathways. For example, degradation half-lives in polar solvents (e.g., water) are shorter than in nonpolar media due to hydrolysis .

Q. What are the standard protocols for assessing the toxicity of this compound in biological models?

  • Methodological Answer : OECD guidelines recommend:

  • Reverse Mutation Assay (Ames Test) : Salmonella typhimurium strains (TA98, TA100) exposed to 0.1–5000 µg/plate, with metabolic activation (S9 mix) .
  • 28-Day Oral Toxicity : Rodent models dosed at 10–1000 mg/kg/day, monitoring hematological, hepatic, and renal biomarkers .
  • Developmental Toxicity : Zebrafish embryo assays (LC₅₀ determination) to evaluate teratogenicity .

Q. What strategies optimize the catalytic activity of metal complexes incorporating this compound derivatives?

  • Methodological Answer : Ligand design focuses on tuning electron-donating capacity (e.g., Re(I)-carbonyl complexes with amino-phenolic ligands). Spectroelectrochemical methods (UV-Vis-NIR, EPR) track metal-ligand charge transfer. For example, steric hindrance from tert-butyl groups stabilizes low-spin states in rhenium complexes, enhancing catalytic turnover in CO₂ reduction .

Q. How do solvent systems influence the synthetic yield of this compound derivatives?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution for amino group introduction, while toluene/n-butanol mixtures optimize reductive amination (yield >80%). Design of Experiments (DoE) methodologies screen solvent polarity, temperature, and catalyst loading. For example, Zn in toluene/butanol achieves 92% yield in 2,6-di-tert-butyl-4-mercaptophenol synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.